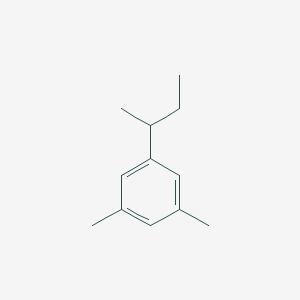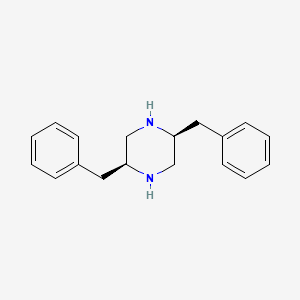
(2S,5S)-2,5-dibenzylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xenocockiamide A is a piperazine alkaloid derived from the fungus Aspergillus hancockii. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of certain malignancies that are resistant to conventional drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Xenocockiamide A involves the conversion of two molecules of L-phenylalanine to the intermediary piperazine compound. This process is facilitated by non-ribosomal peptide synthetases and reductases. The intermediary piperazine is then subjected to a series of hydroxylations and O-methylations to produce Xenocockiamide A .
Industrial Production Methods
Industrial production of Xenocockiamide A typically involves fermentation processes using Aspergillus hancockii. The fermentation conditions, including pH, temperature, and nutrient availability, are optimized to maximize the yield of Xenocockiamide A .
化学反应分析
Types of Reactions
Xenocockiamide A undergoes various chemical reactions, including:
Oxidation: Hydroxylation reactions facilitated by cytochrome P450 monooxygenases.
Reduction: Reductive amination reactions.
Substitution: N-cinnamoylation reactions.
Common Reagents and Conditions
Oxidation: Cytochrome P450 monooxygenases, molecular oxygen.
Reduction: Reductases, NADPH.
Substitution: Cinnamic acid, non-ribosomal peptide synthetases.
Major Products Formed
The major products formed from these reactions include various hydroxylated and methylated derivatives of Xenocockiamide A, such as hancockiamide D .
科学研究应用
Xenocockiamide A has several scientific research applications:
Chemistry: Used as a model compound to study piperazine alkaloid biosynthesis.
Biology: Investigated for its role in fungal metabolism and secondary metabolite production.
Medicine: Explored for its potential as an antitumor agent due to its cytotoxic activity against certain cancer cell lines.
Industry: Potential use in the development of bio-pesticides due to its antimicrobial properties
作用机制
Xenocockiamide A exerts its effects through multiple molecular targets and pathways. It is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The exact molecular targets are still under investigation, but it is thought to interact with key enzymes involved in cell cycle regulation .
相似化合物的比较
Similar Compounds
Hancockiamide D: Another piperazine alkaloid with similar biosynthetic pathways.
Xenocoumacin 1 and Xenocoumacin 2: Antimicrobial compounds produced by Xenorhabdus nematophila.
Uniqueness
Xenocockiamide A is unique due to its specific hydroxylation and methylation patterns, which confer distinct biological activities compared to other piperazine alkaloids. Its potential therapeutic applications, particularly in oncology, make it a compound of significant interest .
属性
分子式 |
C18H22N2 |
|---|---|
分子量 |
266.4 g/mol |
IUPAC 名称 |
(2S,5S)-2,5-dibenzylpiperazine |
InChI |
InChI=1S/C18H22N2/c1-3-7-15(8-4-1)11-17-13-20-18(14-19-17)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m0/s1 |
InChI 键 |
MHZXGSQZAQYQPG-ROUUACIJSA-N |
手性 SMILES |
C1[C@@H](NC[C@@H](N1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
规范 SMILES |
C1C(NCC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


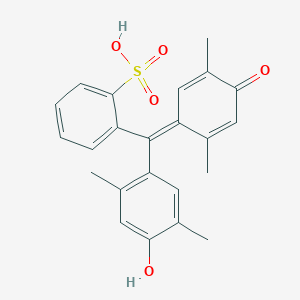

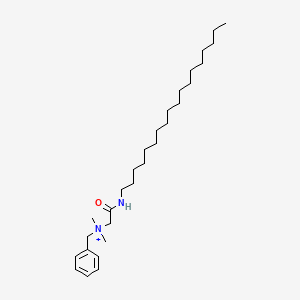
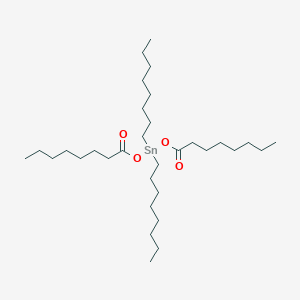
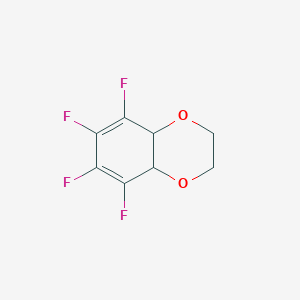
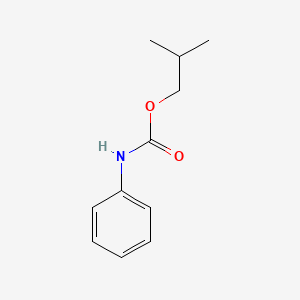

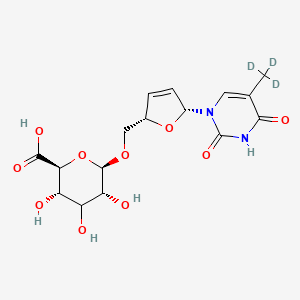




![[30]Annulene](/img/structure/B14747734.png)
